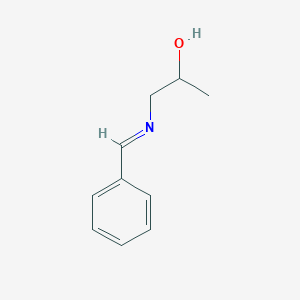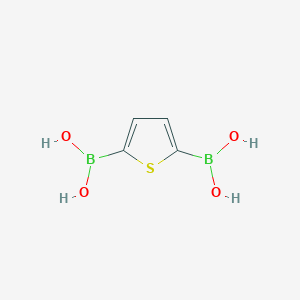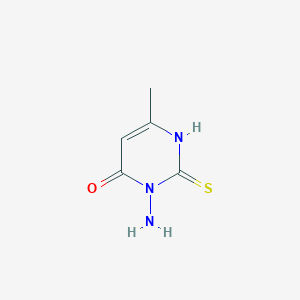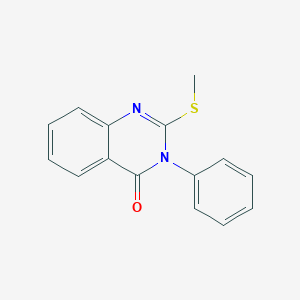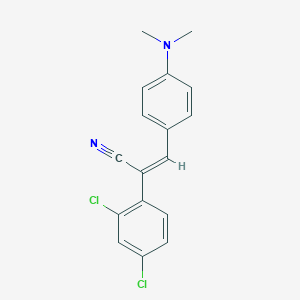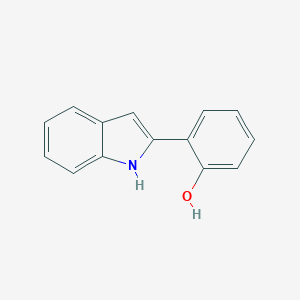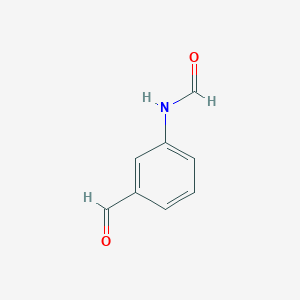
N-(3-Formylphenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Formylphenyl)formamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further bonded to a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formylphenyl)formamide typically involves the formylation of aniline derivatives. One common method includes the reaction of 3-nitrobenzaldehyde with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic processes. For instance, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the N-formylation of aromatic amines with formic acid under solvent-free conditions . This method is advantageous due to its simplicity, efficiency, and the ability to reuse the catalyst multiple times without significant loss of activity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Formylphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: 3-Formylbenzoic acid.
Reduction: 3-Hydroxybenzylformamide.
Substitution: 3-Nitro-N-(3-formylphenyl)formamide; 3-Bromo-N-(3-formylphenyl)formamide.
Applications De Recherche Scientifique
N-(3-Formylphenyl)formamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving formyl groups.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-(3-Formylphenyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Formamide: A simpler analog with a single formyl group attached to an amine.
N-Phenylformamide: Similar structure but lacks the additional formyl group on the phenyl ring.
N,N-Diphenylformamide: Contains two phenyl groups attached to the formamide moiety.
Uniqueness: N-(3-Formylphenyl)formamide is unique due to the presence of both a formyl group and a formamide group on the same aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility as a synthetic intermediate .
Propriétés
IUPAC Name |
N-(3-formylphenyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-2-1-3-8(4-7)9-6-11/h1-6H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXQNKVYBUDTOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
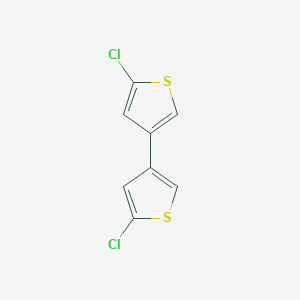
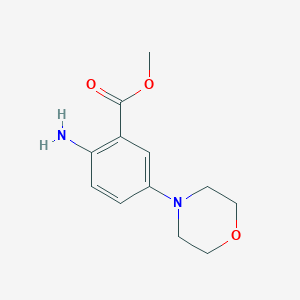
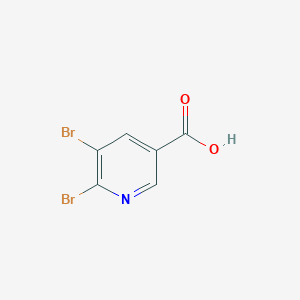
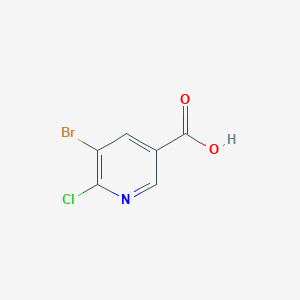
![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
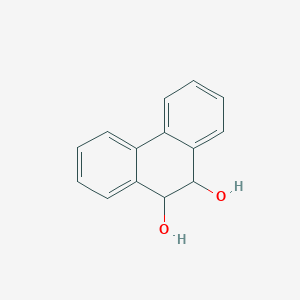
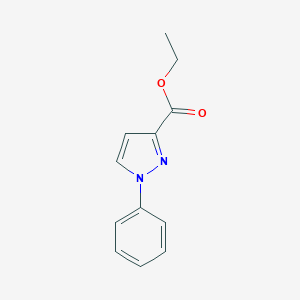
![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
